2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-4-5-7-11(9)8-14(3)12(15)10(2)13/h4-7,10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCWYJUPYMVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide typically involves the reaction of 2-chloropropionyl chloride with N-methyl-2-methylbenzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives .
Scientific Research Applications
Overview
2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide, with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol, is a chemical compound that has garnered attention for its diverse applications in scientific research. This compound serves as an important intermediate in various chemical syntheses and has potential uses in biological and medicinal studies.
Chemistry
- Intermediate in Synthesis :
-
Reactions :
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, allowing the formation of new amides.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives, such as alcohols or ketones, depending on the reagents used.
Biology
-
Enzyme Inhibition Studies :
- Research indicates that this compound may act as an enzyme inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets.
-
Ligand in Receptor Binding Assays :
- Its structure enables it to be used as a ligand in studies focused on receptor interactions, which is crucial for understanding drug-receptor dynamics.
Medicine
Industry
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide
- Molecular Formula: C₁₂H₁₆ClNO
- Molecular Weight : 225.71 g/mol
- CAS Number : 1156116-10-7
This compound features a chloro-substituted propanamide backbone with an N-methyl group and a 2-methylbenzyl substituent.
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with related amides:
Key Observations :
- The chloro group enhances electrophilicity, which may influence reactivity in synthesis or biological interactions .
- Molecular Weight : Lower molecular weight (225.71) compared to ibuprofen/naproxen hybrids (301–358 g/mol) suggests better membrane permeability but possibly shorter metabolic half-life .
Electronic and Steric Effects
- Chloro vs.
- Methyl Substitution : The 2-methylbenzyl group introduces steric hindrance, which may reduce binding affinity to proteins compared to less bulky analogs (e.g., N-(2-chlorophenyl)-2-methylpropanamide in ) .
Biological Activity
Overview
2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide, with the molecular formula C11H14ClNO, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a methylphenyl moiety, which contribute to its unique reactivity and biological interactions. Its applications span various fields, including medicinal chemistry, proteomics, and organic synthesis.
The compound is characterized by its amide functional group, which is known for participating in hydrogen bonding and other interactions with biomolecules. The presence of the chloro group enhances its reactivity, allowing it to undergo nucleophilic substitution and hydrolysis reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro group can facilitate nucleophilic attack, while the amide bond can stabilize interactions with biological macromolecules. These interactions may lead to modulation of enzyme activity or receptor signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains with promising results indicating potential effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: The compound is being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes, which may be relevant for drug development in diseases where enzyme activity is dysregulated.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Screening: A study conducted on various derivatives of propanamide, including this compound, demonstrated significant antimicrobial activity against multiple strains of bacteria and fungi. The findings highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.
- Enzyme Interaction Studies: Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways showed promising inhibition rates, suggesting its utility in therapeutic applications aimed at metabolic disorders.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide in laboratory settings?
- Methodological Guidance : Adhere to hazard codes H303 (harmful if swallowed), H313 (skin irritation), and H333 (respiratory irritation) . Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in a sealed container in a ventilated area. Post-experiment waste must comply with local regulations for hazardous chemical disposal .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Guidance : Utilize 13C NMR to confirm the carbonyl and chloro-substituted carbon environments . X-ray crystallography resolves structural ambiguities, such as torsional angles and hydrogen bonding patterns, as demonstrated in related acetamide derivatives .
Q. What are the common synthetic routes for this compound, and what yields are typically achieved?
- Methodological Guidance :
- Route 1 : React 2-methylbenzylamine with chloroacetyl chloride in anhydrous THF at 0°C, yielding ~84% after purification .
- Route 2 : Use a Schotten-Baumann reaction with methylamine and chloroacetic anhydride, achieving ~80% yield .
- Route 3 : Microwave-assisted synthesis reduces reaction time to 30 minutes with 75% yield .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes for higher efficiency?
- Methodological Guidance : Apply quantum chemical reaction path searches (e.g., DFT calculations) to identify transition states and intermediates. ICReDD’s approach integrates experimental data with computational feedback loops to refine reaction conditions, reducing trial-and-error inefficiencies .
Q. How can structural discrepancies between NMR and X-ray data be resolved?
- Methodological Guidance :
- Dynamic NMR : Detect conformational equilibria in solution (e.g., restricted rotation of the methylphenyl group) .
- X-ray Analysis : Compare crystal packing effects (e.g., hydrogen-bonding networks in solid-state vs. solution) .
Q. How should contradictory yield data from different synthesis methods be analyzed?
- Methodological Guidance :
- Parameter Screening : Vary solvents (polar vs. nonpolar), catalysts (e.g., DMAP for acylation), and temperature .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables affecting yield (e.g., microwave power in Route 3) .
Q. What strategies inform structure-activity relationship (SAR) studies for pesticidal or bioactive analogs?
- Methodological Guidance :
- Substituent Variation : Replace the 2-methylphenyl group with fluorophenyl (as in ) to modulate lipophilicity .
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (see ) to enhance metabolic stability .
Q. What methodologies assess the compound’s ecotoxicological risks?
- Methodological Guidance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
